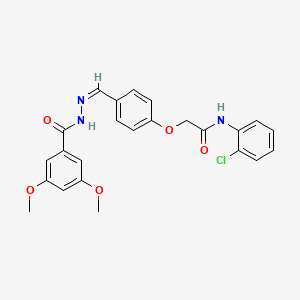
5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide, also known as CCMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCMB belongs to the family of benzamides and has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Aplicaciones Científicas De Investigación
5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide has also been shown to have anti-tumor activity in various cancer cell lines. In addition, 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide has exhibited anti-microbial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide is not fully understood. However, it has been suggested that 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide may exert its biological activity by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells. 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide has also been shown to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects
5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide is also soluble in various solvents, making it easy to use in different experimental settings. However, 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
For 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide research include investigating its potential therapeutic applications in vivo, optimizing its synthesis method, exploring its potential as a lead compound for drug development, and further understanding its mechanism of action and potential side effects.
Métodos De Síntesis
5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 3-chloro-2-methylphenol with phosgene to produce 3-chloro-2-methylphenyl isocyanate. The isocyanate is then reacted with 5-chloro-2-methoxyaniline to produce 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide. The synthesis method of 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide has been optimized to increase the yield and purity of the compound.
Propiedades
IUPAC Name |
N-[(Z)-[4-[2-(2-chloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O5/c1-31-19-11-17(12-20(13-19)32-2)24(30)28-26-14-16-7-9-18(10-8-16)33-15-23(29)27-22-6-4-3-5-21(22)25/h3-14H,15H2,1-2H3,(H,27,29)(H,28,30)/b26-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMFFBVMKMJPPQ-WGARJPEWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C(=O)N/N=C\C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-{4-[(Z)-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


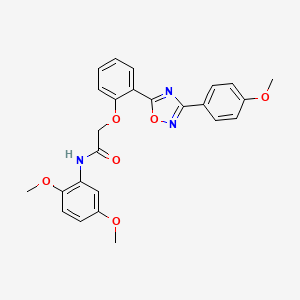
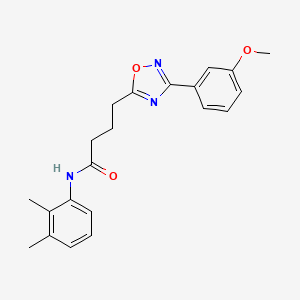
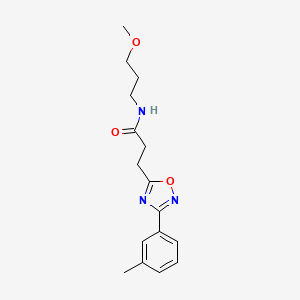

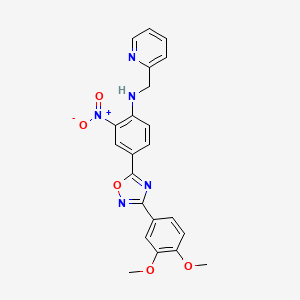
![2-chloro-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719868.png)





![N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide](/img/structure/B7719920.png)
